molecular formula C18H17N3O5S2 B2381042 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide CAS No. 899983-03-0

2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide

Cat. No.: B2381042
CAS No.: 899983-03-0
M. Wt: 419.47
InChI Key: AOLGTPVVTFFBOS-UHFFFAOYSA-N
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Description

2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide is a high-purity synthetic compound designed for research and development applications, particularly in the field of medicinal chemistry and drug discovery. This complex small molecule features a distinctive hybrid structure, incorporating both furan and thiophene heterocyclic systems, which are classes of compounds known for their relevance in developing pharmacologically active substances and organic electronic materials . The integrated sulfonamide group is a common pharmacophore found in molecules with a wide range of biological activities, suggesting this compound's potential value as a key intermediate or core structure in the synthesis of enzyme inhibitors or novel therapeutic candidates. Researchers can utilize this compound as a building block for the construction of more complex molecular architectures or as a candidate for high-throughput screening in biological assays. It is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use. Detailed handling, storage, and safety information is provided in the associated documentation.

Properties

IUPAC Name

2-[[4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-21(11-13-3-2-9-26-13)28(24,25)14-6-4-12(5-7-14)17(23)20-18-15(16(19)22)8-10-27-18/h2-10H,11H2,1H3,(H2,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLGTPVVTFFBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that derivatives of thiophene carboxamide compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanisms involved include:

  • Induction of Apoptosis : The compound promotes apoptosis by influencing mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been observed to cause S-phase arrest in cancer cells, thereby inhibiting their proliferation.

Case Study Data on Anticancer Activity

CompoundCell Line% Cell Viability
2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamideHepG235.01
DoxorubicinHepG20.62

This data suggests that the compound holds promise as a potential anticancer agent when compared to established treatments like doxorubicin.

2. Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against various pathogens. It has shown effectiveness against bacteria such as E. coli and S. aureus, indicating potential applications in treating bacterial infections.

Antimicrobial Efficacy Assessment

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
This compoundE. coli10.5280
This compoundS. aureus13265

These findings suggest that the compound could be developed into a new class of antimicrobial agents.

Material Science Applications

The unique properties of thiophene derivatives make them suitable for applications in material science, particularly in the development of organic electronic materials and sensors. Their ability to conduct electricity and their stability under various conditions are advantageous for creating advanced materials such as:

  • Organic Photovoltaics : Compounds like this one can be used in solar cells due to their light absorption properties.
  • Organic Light Emitting Diodes (OLEDs) : Their electronic properties make them suitable candidates for use in OLED technology.

Mechanism of Action

The mechanism of action of 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulate enzyme activities, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Key Substituents Notable Properties References
2-(4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide Thiophene-3-carboxamide 4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)benzamido High polarity due to sulfamoyl and carboxamide groups; potential antibacterial activity via sulfamoyl pharmacophore.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole-thione 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Tautomerizes between thione and thiol forms; IR confirms C=S (1247–1255 cm⁻¹) and absence of S–H (~2500–2600 cm⁻¹). Lower solubility than thiophene analogs.
N-(2-Nitrophenyl)thiophene-2-carboxamide () Thiophene-2-carboxamide 2-Nitrophenyl Dihedral angle ~8–13° between thiophene and benzene rings; nitro group enhances electrophilicity. Reported genotoxicity in human cells.
4-(1-((Allyloxy)imino)-2-(cyclopropylamino)-2-oxoethyl)-2-amino-N-(4-fluorophenyl)thiophene-3-carboxamide [12] Thiophene-3-carboxamide Allyloxyimino, cyclopropylamino, 4-fluorophenyl Cyclopropyl group improves metabolic stability; 4-fluorophenyl enhances lipophilicity. Synthesized via hydrolysis and amine coupling (e.g., LiOH, DMF).
796109-89-2 (N-(1,3-benzodioxol-5-yl)-3-(methylsulfanylmethyl)-1-benzofuran-2-carboxamide) Benzofuran-2-carboxamide Methylsulfanylmethyl, 1,3-benzodioxol-5-yl Sulfanyl group increases hydrophobicity; benzodioxolyl moiety may enhance CNS penetration. Contrasts with sulfamoyl’s polarity in the target compound.

Structural and Electronic Features

  • Heterocyclic Cores :

    • Thiophene (target compound) vs. triazole () vs. benzofuran (): Thiophene offers greater π-electron delocalization than benzofuran, while triazole provides hydrogen-bonding sites (N–H) .
    • Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, the thiophene-benzene dihedral angle (~13.5°) facilitates planar conformations, aiding crystal packing . The target compound’s furan and benzene rings may adopt similar angles, influencing solubility.
  • Substituent Effects :

    • Sulfamoyl vs. Sulfonyl : The target’s sulfamoyl group (–SO₂–N–) is more polar than sulfonyl (–SO₂–) in triazoles [7–9], enhancing water solubility .
    • Nitro vs. Furan : Nitro groups () increase electrophilicity and reactivity, whereas furan in the target compound contributes to aromatic stacking interactions .

Biological Activity

The compound 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide has emerged as a significant subject of research within medicinal chemistry due to its complex structure and potential biological activities. The compound integrates a benzamide moiety, a thiophene ring, and a furan ring, which may contribute to its pharmacological properties. This article delves into the biological activities associated with this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of the compound is C18H20N4O3SC_{18}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 372.44 g/mol. The structure includes:

  • Benzamide moiety
  • Thiophene ring
  • Furan ring

These components suggest potential interactions with various biological targets.

IUPAC Name and Identifiers

PropertyValue
IUPAC Name 2-[[4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
InChI InChI=1S/C22H23N3O5S2/c1-25(13-15-5-4-12-30-15)32(28,29)16-10-8-14(9-11-16)21(27)24-22-19(20(23)26)17-6-2-3-7-18(17)31-22/h4-5,8-12H,2-3,6-7,13H2,1H3,(H2,23,26)(H,24,27)

Antiviral Properties

Recent studies have indicated that derivatives of the compound exhibit inhibitory activity against SARS-CoV-2's main protease (Mpro), which is crucial for viral replication. For instance:

  • Inhibitory Concentration (IC50) : Compounds like F8-B22 derived from similar structures showed an IC50 value of 1.55 μM against Mpro, demonstrating significant potency compared to initial compounds .
  • Mechanism of Action : The compound acts as a reversible covalent inhibitor of Mpro. This was confirmed through enzymatic kinetic assays and mass spectrometry .

Cytotoxicity Assessment

The cytotoxicity profile of these compounds has been evaluated in various cell lines:

CompoundCell LineCC50 (μM)
F8-B6Vero>100
F8-B6MDCK>100

These results indicate low cytotoxicity, suggesting a favorable safety profile for further development .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the furan and thiourea linkers have shown varying effects on inhibitory potency. For example:

  • Replacing the thiourea linker diminished inhibitory activity.
  • Alterations in hydrophobic substituents influenced the binding affinity to Mpro .

Study 1: Discovery of Novel Inhibitors

In-house library screening led to the identification of several novel non-peptidomimetic inhibitors based on the core structure of 2-(furan-2-ylmethyl)-N-methylsulfamoyl derivatives. These findings suggest that even small modifications can lead to significant changes in biological activity .

Study 2: Evaluation Against Other Targets

Additional studies have explored the potential antifungal and herbicidal activities of related furan derivatives. Preliminary results demonstrated promising bioactivity against various fungal strains and herbicides .

Q & A

Q. What are the key steps and considerations in synthesizing this compound in laboratory settings?

The synthesis involves multi-step reactions:

  • Sulfamoylation : Reacting the benzamido precursor with furan-2-ylmethylamine and methylsulfamoyl chloride in dimethylformamide (DMF) at 80°C, catalyzed by triethylamine (Et₃N) .
  • Amide Coupling : Using carbodiimide crosslinkers (e.g., DCC) in dichloromethane (DCM) to attach the thiophene-3-carboxamide moiety .
  • Purification : Reverse-phase HPLC or recrystallization (e.g., methanol) to isolate the final product .
  • Critical Controls : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity to minimize side reactions .

Q. What characterization techniques confirm the structure and purity of this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 477.12 for C₁₉H₁₈N₃O₅S₂) .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-benzamido systems) .

Q. Which solvents and catalysts are commonly used for synthesizing thiophene-carboxamide derivatives?

  • Solvents : DMF (polar aprotic), DCM (non-polar), or acetonitrile (medium polarity) .
  • Catalysts : Et₃N for deprotonation, DCC for amide bond formation, and iodine for cyclization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

  • Temperature : Lower temperatures (e.g., 0–25°C) reduce decomposition of heat-sensitive sulfamoyl groups .
  • Solvent Choice : DMF enhances solubility of intermediates but may require switching to DCM for coupling steps to avoid racemization .
  • Continuous Flow Reactors : Improve mixing and heat transfer in large-scale syntheses .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during multi-step syntheses .

Q. How should contradictory bioactivity data across studies be analyzed?

  • Cross-Validation : Compare IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity, broth microdilution for antimicrobial activity) .
  • Structural Analogues : Test derivatives with modified sulfamoyl or furan groups to isolate activity-contributing moieties (Table 1) .
  • Meta-Analysis : Aggregate data from studies with similar experimental designs (e.g., pH 7.4, 37°C incubation) to identify trends .

Q. How do structural modifications influence biological activity and target selectivity?

  • Sulfamoyl Position : Para-substitution on the benzamido ring enhances enzyme inhibition (e.g., IC₅₀ = 0.38 µM vs. 0.45 µM for meta-substituted analogues) .
  • Furan vs. Thiophene : Replacing the furan with a thiophene in the methylsulfamoyl group reduces antimicrobial activity (MIC increases from 10.0 µg/mL to 25.0 µg/mL for E. coli) .

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